molecular formula C10H9F3N2 B2630727 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine CAS No. 467457-23-4

2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine

Cat. No.: B2630727
CAS No.: 467457-23-4
M. Wt: 214.191
InChI Key: CVQWCGCDFNERKS-UHFFFAOYSA-N
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Description

2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry.

Scientific Research Applications

2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting various receptors and enzymes.

    Biological Studies: The compound is used in studies related to its biological activity, including its effects on cell signaling pathways and receptor binding.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the role of indole derivatives in biological processes.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Safety and Hazards

The safety information available for “2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine” indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The compound is classified under the GHS07 hazard class, with the signal word "Warning" .

Future Directions

The future directions for research on “2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine” and related compounds could involve further exploration of their potential as therapeutic agents, particularly in the context of diseases like prostate cancer where the androgen receptor plays a key role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of Fluorine Atoms: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amination: The ethylamine side chain can be introduced through nucleophilic substitution reactions using ethylamine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine: Similar in structure but with chlorine atoms instead of fluorine.

    2-(5,6-dimethyl-1H-indol-3-yl)ethan-1-amine: Similar in structure but with methyl groups instead of fluorine.

Uniqueness

The presence of the trifluoromethyl group in 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine imparts unique properties, such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic properties compared to its non-fluorinated analogs. This makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-(5,6,7-trifluoro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-7-3-6-5(1-2-14)4-15-10(6)9(13)8(7)12/h3-4,15H,1-2,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQWCGCDFNERKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=C(C(=C1F)F)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467457-23-4
Record name 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine
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